molecular formula C8H9ClO B043206 2-Methoxybenzyl chloride CAS No. 7035-02-1

2-Methoxybenzyl chloride

Cat. No. B043206
CAS RN: 7035-02-1
M. Wt: 156.61 g/mol
InChI Key: UAWVMPOAIVZWFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methoxybenzyl chloride involves specific chemical reactions that highlight its importance in polymerization and as a precursor for further chemical transformations. For instance, Ballard et al. (1970) described the polymerization process of p-methoxybenzyl chloride, which results from an acid-catalyzed condensation process with the elimination of HCl, forming polymers soluble in common organic solvents and suggesting a polymerization mechanism involving the formation of p-methoxybenzyl carbonium ions (Ballard, Hollyhead, & Jones, 1970).

Molecular Structure Analysis

The molecular structure of derivatives of 2-methoxybenzyl chloride has been extensively studied, providing insight into its crystalline form and spatial arrangement. Ebert et al. (2012) synthesized and characterized the crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, highlighting the compound's arrangement in the triclinic space group (Ebert, Köckerling, & Mamat, 2012).

Chemical Reactions and Properties

2-Methoxybenzyl chloride undergoes various chemical reactions, demonstrating its reactivity and functional group transformations. For example, Sharma et al. (2003) developed a highly selective and efficient method for the unmasking of p-methoxybenzyl ethers and esters using zirconium(IV) chloride as a Lewis acid, which is fast and tolerable to a variety of sensitive groups (Sharma, Reddy, & Krishna, 2003).

Physical Properties Analysis

The physical properties of 2-methoxybenzyl chloride, such as solubility, melting point, and boiling point, are essential for its application in various chemical syntheses. However, specific studies focusing solely on the physical properties of 2-methoxybenzyl chloride within the provided references are limited, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 2-methoxybenzyl chloride, including reactivity with various chemical reagents, stability under different conditions, and its role as a precursor in the synthesis of more complex molecules, are crucial for its widespread use in organic chemistry. The selective cleavage of p-methoxybenzyl ethers using catalytic amounts of HCl in hexafluoro-2-propanol described by Volbeda et al. (2015) illustrates the compound's specific chemical behavior and its application in deprotection strategies in organic synthesis (Volbeda, Kistemaker, Overkleeft, van der Marel, Filippov, & Codée, 2015).

Scientific Research Applications

  • 2-Methoxybenzyl chloride is a chemical compound with the formula C₈H₉ClO . It has a molecular weight of 156.61 g/mol .
  • It is used in the field of organic synthesis .
  • One of the applications of 2-Methoxybenzyl chloride is in the preparation of 2-methoxybenzoyl-ferrocene via a Friedel Crafts reaction with ferrocene . This reaction involves the substitution of a hydrogen atom in an aromatic compound by an alkyl or acyl group.
  • Another application is in the synthesis of 2-methoxybenzoyl phosphate .
  • Synthesis of 2-methoxybenzoyl-ferrocene

    • Field: Organic Chemistry
    • Summary: 2-Methoxybenzyl chloride is used in the preparation of 2-methoxybenzoyl-ferrocene via a Friedel Crafts reaction with ferrocene .
    • Method: This reaction involves the substitution of a hydrogen atom in an aromatic compound by an alkyl or acyl group .
    • Results: The outcome of this reaction is the formation of 2-methoxybenzoyl-ferrocene .
  • Synthesis of 2-methoxybenzoyl phosphate

    • Field: Organic Chemistry
    • Summary: 2-Methoxybenzyl chloride is used in the synthesis of 2-methoxybenzoyl phosphate .
    • Method: The specific method of synthesis is not provided in the source .
    • Results: The outcome of this reaction is the formation of 2-methoxybenzoyl phosphate .

Safety And Hazards

2-Methoxybenzyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

1-(chloromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVMPOAIVZWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220628
Record name 2-(Chloromethyl)anisole
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzyl chloride

CAS RN

7035-02-1
Record name 2-Methoxybenzyl chloride
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Record name 2-(Chloromethyl)anisole
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Record name 2-(Chloromethyl)anisole
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Record name 2-(chloromethyl)anisole
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Record name 2-Methoxybenzyl chloride
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Synthesis routes and methods I

Procedure details

2-Methoxybenzyl alcohol (1.01 g, 7.31 mmol) and triphosgene (757 mg, 2.55 mmol) were dissolved in tetrahydrofuran (5 ml). The solution was added with pyridine (1.18 ml, 14.6 mmol) under ice cooling, and then warmed to room temperature. After 20 minutes, insoluble solids were removed by filtration, and the solvent was evaporated under reduced pressure. The resulting oil was diluted with ethyl acetate and insoluble solids were further removed. The solvent was evaporated under reduced pressure to obtain the title compound as pale yellow oil (1.16 g, yield: 100%).
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1.01 g
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757 mg
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5 mL
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1.18 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

16.8 ml of thionyl chloride are added dropwise, over the space of approximately 30 min, to 10 ml of 2-methoxybenzyl alcohol (Fluka, Buchs, Switzerland) and 53.76 g of diisopropylaminomethylpolystyrene (polyhunig base, see Ex. 44a)) in 200 ml of abs. ether. After the mixture has been stirred at 0° C. for a further 1.5 h, it is filtered with suction and the filtrate is concentrated on a RE and under HV. The residue is purified by chromatography on silica gel (eluent: hexane/ethyl acetate, 6:1). TLC Rf (hexane:ethyl acetate=4:1)=0.5. 1H-NMR (200 MHz, CDCl3): 7.42-7.24 (m, 2H); 7.0-6.84 (m, 2H); 4.68 (s, 2H); 3.9 (s, 3H).
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16.8 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Chloromethylanisole was prepared by placing 162 grams (1.5 mole) of anisole and 150 grams of toluene in a 1-liter round bottom flask which was equipped with a mechanical stirrer, thermowell and gas inlet. The gas inlet was connected by means of a glass tube to a 200 cc round bottom flask also equipped with a gas inlet and thermowell. The glass tube which extended from the smaller flask to the larger flask was surrounded by a heating tape. The 200 cc round bottom flask was charged with 64 grams (2.1 mole) of paraformaldehyde following which the flask was then heated and maintained at a temperature of 120° C. Hydrogen chloride gas was passed at a flow rate of from 200 to 300 cc/min. into the flask containing the anisole and toluene. Likewise, the depolymerized formaldehyde was also passed to the flask containing anisole and toluene at a rate which was sufficient to match the rate of hydrogen chloride addition and also at a rate which was sufficient to prevent repolymerization of the formaldehyde to paraformaldehyde. At the end of 4 hours, the hydrogen chloride gas flow was reduced to 20 ml/min. and thereafter was halted. The reaction product was recovered and subjected to gas-liquid chromatographic analysis which disclosed a 91% conversion of the anisole with a 96.7% selectivity to monochloromethylanisoles.
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162 g
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150 g
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64 g
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Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 2.00 g (14.5 mmol.) of 2-methoxybenzyl alcohol was dissolved in 10 ml of dichloromethane. The obtained solution was placed in an ice-bath, and to this was dropwise added a solution of 1.06 ml (14.6 mmol.) of thionyl chloride in 2 ml of dichloromethane.
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2 g
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10 mL
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1.06 mL
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2 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxybenzyl chloride
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2-Methoxybenzyl chloride
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2-Methoxybenzyl chloride
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2-Methoxybenzyl chloride
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2-Methoxybenzyl chloride

Citations

For This Compound
127
Citations
TR Ovsepyan, PR Akopyan, RR Safrazbekyan… - Pharmaceutical …, 1998 - Springer
… It was suggested that the stage ofanisole chloromethylation involved in scheme 1 leads to the formation of an admixture of 2methoxybenzyl chloride besides the main product, 4…
Number of citations: 2 link.springer.com
GB Koelle, P Smart - Journal of Pharmacology and Experimental …, 1957 - ASPET
… N,N'-bis (2-diethylaminoethyl) oxamide bis-2-chlorobenzyl chloride (WIN 8077) and the corresponding bis-2-methoxybenzyl chloride salt (WIN 8078) are reversible, selective inhibitors …
Number of citations: 81 jpet.aspetjournals.org
P Raboisson, C Lugnier, C Muller, JM Reimund… - European journal of …, 2003 - Elsevier
… The title compound was prepared from 8a and 2-methoxybenzyl chloride following the general procedure for the alkylation of N 6 -methyladenines (method B): 1 H-NMR (200 MHz, …
Number of citations: 66 www.sciencedirect.com
RHE Hudson, A Heidari, T Martin-Chan… - The Journal of …, 2019 - ACS Publications
… The crude 2-methoxybenzyl chloride (4.7 g, 4.1 mL, 30 mmol) was subjected to the next … After cooling to room temperature, the crude, freshly prepared 2-methoxybenzyl chloride (30 …
Number of citations: 11 pubs.acs.org
WWKR Mederski, M Osswald, D Dorsch… - Bioorganic & medicinal …, 1999 - Elsevier
… 7 Acetylation of 3 with trifluoroacetic anhydride and alkylation of the acetamido intermediate 4 with 2-methoxybenzyl chloride under phase transfer conditions afforded the …
Number of citations: 41 www.sciencedirect.com
B Denegri, M Matić, M Vaško - Tetrahedron, 2022 - Elsevier
… Further, a subseries including six variously substituted alkyl benzyl chlorides and 2-methoxybenzyl chloride yields a very good linear correlation between log k and ΔG [calc] values (R = …
Number of citations: 3 www.sciencedirect.com
M López-Cardoso, G Vargas-Pineda… - Inorganica Chimica …, 2018 - Elsevier
… (2-MeOC 6 H 4 )CH 2 SiPh 3 (1): Ph 3 SiCl (1.0 g, 3.39 mmol) was added to a mixture of 2-methoxybenzyl chloride (0.53 g, 3.39 mmol) and Mg turnings (0.08 g, 3.39 mmol) in THF (50 …
Number of citations: 4 www.sciencedirect.com
하동수, 김형애 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
Halogenation" is one of the most important functional group transformations in organic chemistry. Recently, halosilanes were found to be useful for halogenation of alcohols. In general, …
Number of citations: 1 koreascience.kr
V Calderone, I Giorgi, O Livi, E Martinotti, A Martelli… - Il Farmaco, 2005 - Elsevier
… an analogs nucleophilic substitution reaction between 2-methoxybenzyl chloride and 4-phenyl-… 1,2,3-triazole ring with 2-methoxybenzyl chloride shows a course different from that of the …
Number of citations: 18 www.sciencedirect.com
RH Liu, K Fang, B Wang, MH Xu… - The Journal of Organic …, 2008 - ACS Publications
… The azide function was reduced by hydrogenation, and the primary amine intermediate underwent mono-alkylation with 2-methoxybenzyl chloride to furnish 12 (77%) cleanly, without …
Number of citations: 77 pubs.acs.org

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